Receptor Selectivity Profile: Superior Specificity for P2X7 Over Related P2X Subtypes
A 438079 demonstrates high selectivity for the P2X7 receptor. In functional assays, it shows no significant activity against other members of the P2X receptor family, including P2X2, P2X3, and P2X4, even when tested at concentrations up to 100 μM [1]. This contrasts with the less well-defined selectivity of broader-spectrum P2 receptor antagonists like PPADS or suramin, which can inhibit multiple P2X and P2Y subtypes, potentially confounding data interpretation.
| Evidence Dimension | Receptor Selectivity (Activity at P2X2, P2X3, P2X4) |
|---|---|
| Target Compound Data | No significant activity at concentrations up to 100 μM |
| Comparator Or Baseline | Broad-spectrum antagonists (e.g., PPADS, suramin) inhibit multiple P2X and P2Y subtypes |
| Quantified Difference | A 438079 is selective for P2X7; comparators are non-selective |
| Conditions | Functional assays on recombinant P2X receptors |
Why This Matters
Using a highly selective antagonist like A 438079 ensures that observed biological effects can be confidently attributed to P2X7 receptor blockade, a critical factor for data integrity and publication.
- [1] Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571-579. View Source
